3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with various reagents.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity or basicity, reactivity, etc.).Scientific Research Applications
Synthesis of Complex Molecules
- The compound has been used in synthesizing complex molecules like ellipticine, which involves the reaction of indole-2,3-dicarboxylic anhydride with triisopropoxytitanium, followed by deprotection and conversion processes (Miki, Hachiken, & Yanase, 2001).
Development of Hydroxyindole-Carboxylic Acids
- It serves as a precursor in the synthesis of hydroxyindole-carboxylic acids, which have significance in biology and medicine, particularly in studying indole compound metabolism (Marchelli, Hutzinger, & Heacock, 1969).
Formation of Indole Derivatives
- The chemical is utilized in creating indole derivatives like 4-, 6- and 7-formyl-1H-indole-2-carboxylates, which are valuable synthetic intermediates in various chemical transformations (Pete, Szöllösy, & Szokol, 2006).
Production of Indole-Benzimidazole Derivatives
- Indole-3-carboxylic acids derived from it are employed in the synthesis of indole-benzimidazole derivatives, highlighting its utility in the creation of complex chemical structures (Wang, Liu, Xu, Jiang, & Kang, 2016).
Synthesis of Benzo[b]carbazole-Diones
- It is a starting material in synthesizing benzo[b]carbazole-diones, showing its versatility in forming pharmacologically significant compounds (Miki, Tsuzaki, & Matsukida, 2002).
Creation of Antimicrobial Agents
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, indicating its potential in medicinal chemistry (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Role in Plant Metabolism Studies
- Indole derivatives, including those related to this compound, have been identified in Arabidopsis thaliana, aiding in understanding plant metabolism and responses to infection (Tan, Bednarek, Liu, Schneider, Svatoš, & Hahlbrock, 2004).
Development of Pharmacologically Active Indoles
- It's instrumental in the synthesis of various indoles with potential anti-inflammatory and antispasmodic properties, showcasing its importance in pharmaceutical research (Hishmat, Ebeid, Nakkady, Fathy, & Mahmoud, 1999).
Catalysis and Coupling Reactions
- Its derivatives are used in Rh(III)-catalyzed coupling reactions, demonstrating its applicability in complex chemical synthesis (Zheng, Zhang, & Cui, 2014).
Safety And Hazards
This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult with a professional chemist or a reliable source for accurate information. It’s also important to note that working with chemicals should always be done following proper safety protocols and under the supervision of a trained professional.
properties
IUPAC Name |
3-formyl-6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-24-13-5-3-12(4-6-13)10-20-17-9-14(25-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTMKFGAMMCWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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